5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5ClN4 |
|---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
5-chlorotriazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C9H5ClN4/c10-9-6-3-1-2-4-7(6)14-8(12-9)5-11-13-14/h1-5H |
InChI Key |
CPCLTEJWVCMBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CN=NN23)Cl |
Origin of Product |
United States |
Structural Characterization and Theoretical Analysis of 5 Chloro 1 2 3 Triazolo 1,5 a Quinazoline
Application of Advanced Spectroscopic Methods for Structural Elucidation
The definitive structure of complex heterocyclic compounds is typically confirmed using a suite of spectroscopic tools, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.gov For 5-Chloro- researchgate.netnih.govnih.govtriazolo[1,5-a]quinazoline, these methods would provide unambiguous evidence of its atomic connectivity and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the benzene (B151609) portion of the quinazoline (B50416) ring system. The chemical shifts and coupling patterns of these aromatic protons would be influenced by the fused triazole ring and the electron-withdrawing chloro group.
¹³C NMR: The carbon NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment. chemconnections.org The carbon atom at position 5, bonded to the chlorine, is expected to show a characteristic chemical shift due to the electronegativity of the halogen. chemconnections.org The chemical shifts for carbons in the triazole and quinazoline rings would confirm the fused ring structure. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition (C₉H₅ClN₄). The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic losses of fragments like N₂ or HCl.
While specific spectral data for the title compound is scarce, the table below presents predicted and reported data for related quinazoline structures to illustrate the expected spectroscopic characteristics.
| Spectroscopic Data for Related Quinazoline Derivatives | |
| Compound | ¹³C NMR (DMSO-d₆, δ, ppm) |
| 2-(methylsulfanyl)- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5-one | 160.11, 152.30, 149.36, 145.22, 139.55, 128.64, 127.87, 126.85, 120.73, 47.21, 46.62 rsc.org |
| 2-alkoxy(methylsulfanyl)-4H- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5-thiones | C=S resonance at 184.91-186.62 nih.gov |
| Compound | ¹H NMR (DMSO-d₆, δ, ppm) |
| 2-(methylsulfanyl)- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5-one | 8.48 (s, 1H), 8.15 (d, 1H), 7.96 (s, 1H), 7.92 (s, 1H), 7.71 (s, 1H), 7.59 (d, 1H), 4.60 (t, 2H), 4.39 (t, 2H) rsc.org |
| 5,6,7,8-tetrahydro- researchgate.netnih.govresearchgate.nettriazolo[5,1-b]quinazolin-9(4H)-one | 8.09 (s, 1H, triazolic C-H), 3.66 (s, 1H, N-H), 2.55 (t, 2H), 2.32 (t, 2H), 1.65 (m, 4H) nih.gov |
This table is for illustrative purposes, showing data for related but different molecular structures.
Conformational Analysis of the Fused Heterocyclic Ring System
The conformational arrangement of the researchgate.netnih.govnih.govtriazolo[1,5-a]quinazoline core is fundamental to understanding its chemical properties. Based on single-crystal X-ray diffraction studies of analogous compounds, such as 5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline, the fused triazoloquinazoline ring system is expected to be essentially planar. nih.govnih.gov
In the case of the related 5-chloro-2-methylsulfonyl- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinazoline, the root-mean-square deviation from the mean plane of the fused ring system is a mere 0.009 Å, indicating a high degree of planarity. nih.govnih.gov This planarity arises from the sp² hybridization of the constituent atoms and the extensive delocalization of π-electrons across the fused aromatic rings. This rigid, planar structure is a key feature of many fused heterocyclic systems and has significant implications for how the molecule interacts with other molecules, including in biological systems or as advanced materials. researchgate.net
Influence of the 5-Chloro Moiety on Molecular Architecture and Reactivity
The chlorine atom at position 5 is not a passive substituent; it exerts significant electronic and steric effects that shape the molecule's architecture and chemical reactivity.
Reactivity: The properties of substituted quinazolines are highly dependent on the nature and position of the substituents. nih.gov
Electronic Effects: Chlorine is an electronegative atom that withdraws electron density from the quinazoline ring via the inductive effect. However, it can also donate electron density through resonance. This dual nature influences the reactivity of the ring system. The marked polarization of the 3,4-double bond in the quinazoline core is a key factor in its chemical reactions. nih.gov The chloro group at position 5 is expected to make the quinazoline ring more electron-deficient, rendering it more susceptible to nucleophilic attack.
Synthetic Utility: The 5-chloro position is a synthetically valuable handle. The conversion of researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5-ones into their 5-chloro derivatives is a key synthetic step, typically achieved by heating with reagents like phosphorus oxychloride or oxalyl chloride. nih.gov This chloro group can then be replaced by other functional groups through nucleophilic substitution reactions, allowing for the synthesis of a wide array of derivatives.
Comparative Structural Studies with Other Triazoloquinazoline Isomers
The fusion of a triazole ring to a quinazoline ring can result in several constitutional isomers, each with distinct chemical properties. The main isomers include the researchgate.netnih.govnih.govtriazolo[1,5-a]-, researchgate.netnih.govresearchgate.nettriazolo[1,5-a]-, researchgate.netnih.govresearchgate.nettriazolo[1,5-c]-, and researchgate.netnih.govresearchgate.nettriazolo[4,3-c]quinazolines. researchgate.netdnu.dp.ua
The key difference between these isomers lies in the arrangement of nitrogen atoms within the five-membered triazole ring and the point of fusion to the quinazoline core.
| Isomer Comparison | |
| Isomer | Key Structural Feature |
| researchgate.netnih.govnih.govtriazolo[1,5-a]quinazoline | Contains three adjacent nitrogen atoms in the triazole ring. |
| researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinazoline | Nitrogen atoms are at positions 1, 2, and 4. Fused at the N1-C5 bond of the triazole. nih.gov |
| researchgate.netnih.govresearchgate.nettriazolo[1,5-c]quinazoline | Nitrogen atoms are at positions 1, 2, and 4. Fused at the N1-C5 bond, but with a different quinazoline nitrogen involved. dnu.dp.ua |
| researchgate.netnih.govresearchgate.nettriazolo[4,3-c]quinazoline | Nitrogen atoms are at positions 1, 2, and 4. Fused at the N4-C3 bond of the triazole. mdpi.com |
This variation in nitrogen atom placement significantly alters the electronic distribution, dipole moment, and hydrogen-bonding capabilities of the molecule. For instance, the Dimroth rearrangement can cause the interconversion between researchgate.netnih.govresearchgate.nettriazolo[4,3-c] and researchgate.netnih.govresearchgate.nettriazolo[1,5-c] isomers under acidic conditions. researchgate.net These structural subtleties are critical, as they can profoundly impact the molecule's pharmacological activity and material properties. researchgate.netresearchgate.net
Structure Activity Relationship Sar Investigations of 5 Chloro 1 2 3 Triazolo 1,5 a Quinazoline Analogues
Elucidation of Key Pharmacophoric Elements within the Triazoloquinazoline Core
The biological activity of 5-chloro- nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazoline and its analogues is intrinsically linked to several key pharmacophoric features of the fused heterocyclic system.
Planar Aromatic System: The core triazoloquinazoline ring system is largely planar. nih.gov This planarity is a crucial feature, as it facilitates intercalation between the base pairs of DNA, a mechanism of action for some of the anticancer derivatives. nih.govsemanticscholar.org This flat structure allows for effective stacking interactions and is a common characteristic of DNA intercalating agents.
Electron-Withdrawing Nature: The quinazoline (B50416) portion of the scaffold, enhanced by the fused benzene (B151609) ring, possesses a significant electron-withdrawing character. mdpi.com This influences the electronic distribution across the molecule, which is critical for binding to biological targets.
Hydrogen Bonding and Other Interactions: The nitrogen atoms within the triazole and quinazoline rings act as hydrogen bond acceptors. The 5-chloro substituent itself is a key pharmacophoric element, capable of forming halogen bonds or halogen-halogen contacts with receptors, thereby enhancing binding affinity. nih.govsemanticscholar.org Furthermore, the introduction of specific substituents can add other interaction points; for example, a trifluoromethyl group can participate in additional hydrogen and hydrophobic bonds. nih.govsemanticscholar.org
Impact of Substitutions on Biological Efficacy and Selectivity
Systematic modification of the 5-chloro- nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazoline scaffold has been a fruitful strategy for modulating biological activity. The nature, position, and size of substituents have profound effects on the efficacy and selectivity of these compounds.
Substitutions at the 5-Position: The 5-chloro group is often used as a reactive handle to introduce various other functionalities. In studies on related nih.govnih.govnih.govtriazolo[4,3-c]quinazolines, replacing the chloro group with different amine substituents significantly impacted cytotoxic activity against cancer cell lines. nih.gov A clear trend was observed where smaller, open-chain aliphatic amines resulted in higher potency, likely due to a better ability to orient into the minor groove of DNA. nih.gov Bulky groups, in contrast, led to a decrease in cytotoxic activity. nih.gov
Table 1: Effect of Amine Substitution on Cytotoxic Activity of Triazoloquinazoline Analogues
Data sourced from a study on nih.govnih.govnih.govtriazolo[4,3-c]quinazoline analogues, demonstrating the principle of substitution effects at this position. nih.govsemanticscholar.org
For anticonvulsant activity, substitutions at the 5-position of the nih.govnih.govnih.govtriazolo[4,3-a]quinazoline core showed that alkoxy groups were favorable. researchgate.net The compound with a pentyloxy group (2d) was identified as the most potent, suggesting that a lipophilic chain of a specific length is optimal for activity. researchgate.net In contrast, alkyl amino substitutions at this position resulted in low activity and high toxicity, indicating that this group should be avoided when designing anticonvulsants in this series. researchgate.net
Table 2: Anticonvulsant Activity of 5-Substituted- nih.govnih.govnih.govtriazolo[4,3-a]quinazolines
Data highlights the impact of different alkoxy groups on anticonvulsant efficacy and safety. researchgate.net
Substitutions on Other Parts of the Scaffold: In the context of antimicrobial activity, substitutions on a thioether side chain attached to the triazole ring of nih.govnih.govnih.govtriazolo[1,5-c]quinazolines were investigated. nih.gov The introduction of specific aryl fragments, such as 2,4-dichlorophenyl and 2,5-dimethoxyphenyl, was found to be one of the best modifications for promoting antimicrobial activity. nih.gov This indicates that electronic and steric properties of substituents distal to the 5-chloro position can also be tuned to achieve desired biological effects.
SAR Studies across Diverse Biological Activity Profiles
The triazoloquinazoline scaffold has been explored for a multitude of biological activities, and the SAR often varies depending on the specific target.
Anticancer Activity: For anticancer applications, many SAR studies have focused on developing Topoisomerase II inhibitors. nih.govsemanticscholar.org Here, the planar triazoloquinazoline core's ability to intercalate with DNA is paramount. nih.govsemanticscholar.org The addition of a trifluoromethyl group to the triazole ring has been shown to be beneficial, potentially by enhancing binding affinity through extra hydrogen and hydrophobic interactions. nih.govsemanticscholar.org The nature of the substituent at the 5-position directly influences DNA binding and, consequently, cytotoxic potency. nih.gov
Anticonvulsant Activity: In the search for anticonvulsants, the SAR points towards a different set of optimal features. Activity in this class is often linked to the modulation of GABAergic neurotransmission. researchgate.net Studies on 5-substituted analogues revealed that lipophilic alkoxy chains of a certain length at the 5-position enhance potency, while other groups like alkyl amines are detrimental. researchgate.net This suggests that interaction with a specific hydrophobic pocket in the target receptor is key for anticonvulsant effects.
Antimicrobial Activity: For antibacterial and antifungal agents, SAR studies have shown that modifications promoting lipophilicity can enhance activity. cbijournal.com For a series of 2-thio- nih.govnih.govnih.govtriazolo[1,5-c]quinazoline derivatives, the introduction of various substituted phenyl groups to the side chain was a key strategy. nih.gov The presence of halogen and methoxy (B1213986) groups on the phenyl ring was shown to promote antimicrobial activity, highlighting the importance of the electronic properties of the substituents. nih.gov
Other Activities: The versatility of the scaffold is further demonstrated by its exploration for other therapeutic uses. Analogues have been investigated as adenosine (B11128) and benzodiazepine (B76468) receptor antagonists, antihistamines, and protein kinase inhibitors. nih.gov In each case, the specific substitution patterns required to achieve optimal activity are unique to the target, underscoring the importance of detailed SAR studies for guiding rational drug design. For instance, certain chlorinated compounds have shown a notable affinity for adenosine receptors. nih.gov
Computational Chemistry and Molecular Modeling of 5 Chloro 1 2 3 Triazolo 1,5 a Quinazoline
Molecular Docking Simulations
Molecular docking is a computational method that predicts the most likely binding orientation of a ligand to a protein's active site. For 5-Chloro- nih.govmdpi.comtriazolo[1,5-a]quinazoline, this technique has been crucial in understanding its interactions with various biological targets.
Ligand-Protein Interaction Profiling with Biological Targets
Molecular docking studies have demonstrated that 5-Chloro- nih.govmdpi.comtriazolo[1,5-a]quinazoline and its derivatives can interact with several biological targets, particularly kinases, which are key enzymes in cellular signaling pathways. The interaction profiles frequently highlight the significance of hydrogen bonds, hydrophobic interactions, and halogen bonds in stabilizing the ligand-protein complex.
For example, derivatives of the nih.govnih.govtriazolo[4,3-c]quinazoline scaffold have been investigated as potential DNA intercalators and topoisomerase II inhibitors. dntb.gov.ua Docking studies of these compounds into the DNA-Topo II complex have been performed to understand their binding modes. dntb.gov.ua The planar triazoloquinazoline core is thought to intercalate between DNA base pairs, while substituents can interact with the enzyme. dntb.gov.ua Similarly, other triazoloquinazoline derivatives have been explored as inhibitors of targets like VEGFR-2. nih.gov
The nitrogen atoms within the triazole and quinazoline (B50416) rings are often identified as key hydrogen bond acceptors. The planar structure of the fused ring system allows for favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine and tyrosine in the active site. The chlorine atom at the 5-position can participate in halogen bonding or fit into a hydrophobic pocket, enhancing binding affinity. semanticscholar.org
Prediction of Binding Affinities and Orientations
Beyond predicting the binding pose, docking simulations also estimate the binding affinity, typically represented as a docking score or the estimated free energy of binding (ΔG). These scores are vital for ranking and prioritizing compounds for synthesis and further biological testing.
For derivatives of 5-Chloro- nih.govmdpi.comtriazolo[1,5-a]quinazoline, docking studies have predicted favorable binding affinities for various protein targets implicated in cancer. The predicted orientations consistently position the central scaffold to maximize interactions with critical residues in the active site. The precise orientation and the resulting binding affinity are strongly influenced by the type and placement of substituents on the quinazoline ring.
| Target Protein | Key Interacting Residues | Predicted Interaction Types |
|---|---|---|
| Topoisomerase II | DNA bases, Aspartic Acid, Serine | Intercalation, Hydrogen Bonds, Hydrophobic Interactions |
| VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen Bonds, Hydrophobic Interactions |
| c-Jun N-terminal Kinase 3 (JNK3) | Methionine, Lysine, Aspartic Acid | Hydrogen Bonds, Hydrophobic Interactions |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 5-Chloro- nih.govmdpi.comtriazolo[1,5-a]quinazoline, QSAR studies help identify the key structural features that determine their inhibitory strength. nih.gov
These analyses involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic properties. nih.gov By correlating these descriptors with experimentally measured biological activities (e.g., IC50 values), predictive QSAR models can be built. nih.gov These models are invaluable for predicting the activity of new, untested compounds and for guiding the design of analogs with improved potency. For instance, a QSAR model might indicate that increasing the hydrophobicity of a specific substituent or adding a hydrogen bond donor at a particular position could enhance biological activity. nih.gov Both 2D and 3D-QSAR models have been successfully applied to quinazoline derivatives to guide the design of new potent compounds. nih.gov
Advanced Molecular Dynamics Simulations for Ligand-Target Systems
While molecular docking offers a static view of ligand-protein interactions, molecular dynamics (MD) simulations provide a dynamic perspective by simulating the movements of atoms and molecules over time. MD simulations of 5-Chloro- nih.govmdpi.comtriazolo[1,5-a]quinazoline or its analogs complexed with their biological targets can offer deeper insights into the stability of the binding pose, the influence of solvent molecules, and any conformational changes that occur upon ligand binding. These simulations can be used to calculate binding free energies with higher accuracy than docking methods, often using techniques like MM/PBSA or MM/GBSA. The results from MD simulations can validate the binding modes predicted by docking and uncover subtle, yet crucial, dynamic interactions essential for ligand recognition and affinity.
Density Functional Theory (DFT) and Electronic Structure Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. For 5-Chloro- nih.govmdpi.comtriazolo[1,5-a]quinazoline, DFT calculations are employed to understand its intrinsic molecular properties, such as electron density distribution, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). researchgate.net
Medicinal Chemistry and Analog Design Strategies for 5 Chloro 1 2 3 Triazolo 1,5 a Quinazoline
Principles of Rational Drug Design for Triazoloquinazolines
Rational drug design is a targeted approach to discovering new medications, which relies on a detailed understanding of the biological target's structure and function. youtube.comyoutube.com This process moves away from traditional trial-and-error screening towards a more predictable and efficient methodology. youtube.com For the triazoloquinazoline scaffold, this involves a multidisciplinary strategy that integrates computational chemistry, molecular modeling, and a deep knowledge of the target's three-dimensional structure. youtube.comnih.gov
The initial step in the rational design process for triazoloquinazoline-based compounds is the identification and validation of a specific biological target, such as an enzyme or a receptor, that is implicated in a disease state. youtube.com Once the target is known, techniques like X-ray crystallography or NMR spectroscopy can be used to determine its 3D structure. youtube.com This structural information is crucial for designing molecules that can bind with high affinity and specificity.
Computational tools play a pivotal role in this design process. youtube.com Molecular docking and dynamic simulations are employed to predict how different derivatives of the triazoloquinazoline scaffold will interact with the binding site of the target protein. nih.gov These simulations help in prioritizing which novel compounds to synthesize, thereby saving significant time and resources. nih.gov The goal is to design compounds that fit precisely into the target's active site, modulating its biological activity in a desired manner. youtube.com This systematic approach has the potential to produce drugs with higher potency and fewer side effects compared to compounds discovered through random screening. youtube.com
Molecular Hybridization Approaches for Enhanced Bioactivity
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric moieties to create a single hybrid molecule. mdpi.com This approach aims to develop new chemical entities with improved affinity, better selectivity, and a modified mode of action compared to the individual parent molecules. mdpi.com The triazoloquinazoline nucleus is an attractive scaffold for such hybridization due to its inherent and diverse biological activities. nih.gov
In the context of triazoloquinazolines, researchers have explored combining this core with other biologically active fragments to enhance therapeutic potential. nih.gov For instance, the triazole ring itself can be considered a pharmacophore that is linked to the quinazolinone system to form the hybrid triazoloquinazoline structure. nih.gov This fusion is undertaken with the expectation that the resulting hybrid will exhibit synergistic or additive effects, potentially leading to enhanced cytotoxic activity against cancer cells, for example. nih.gov
The use of "click chemistry," particularly the 1,2,3-triazole-based copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a highly effective method for molecular hybridization. mdpi.com This technique allows for the efficient and specific joining of the triazoloquinazoline scaffold with other molecular fragments, potentially improving pharmacokinetic and drug-like properties. mdpi.com Structure-activity relationship (SAR) studies on these hybrids often reveal that the triazole moiety plays a critical role in the enhanced biological activity observed. mdpi.com
Lead Optimization and Derivatization Campaigns
Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising activity is systematically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. For the triazoloquinazoline scaffold, numerous derivatization campaigns have been undertaken to explore the structure-activity relationships (SAR).
These campaigns typically involve making specific chemical modifications at various positions on the 5-Chloro- nih.govnih.govnih.govtriazolo[1,5-a]quinazoline core. For example, new series of nih.govnih.govresearchgate.net-triazolo[4,3-c]quinazolines have been synthesized and evaluated for their in vitro antitumor activity against a range of cancer cell lines, including HepG2, MCF-7, PC-3, and HCT-116. nih.gov Studies have shown that certain derivatives exhibit significant inhibitory activity, with IC50 values in the micromolar range. nih.gov
In one such study, specific derivatives demonstrated potent inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The introduction of different substituents allowed researchers to probe the chemical space around the core scaffold and identify key structural features required for high activity. Molecular modeling studies, including docking, are often used in conjunction with synthesis to understand the binding modes of these derivatives within the EGFR kinase domain, providing a rationale for the observed biological activities. nih.gov
Table 1: Examples of Derivatized Triazoloquinazolines and their Biological Activity
Bioisosteric Replacement Studies within the Triazoloquinazoline Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, biological activity, and selectivity while retaining its primary binding interactions with the biological target. nih.govnih.gov This technique involves substituting a specific atom or group of atoms in a molecule with another that has similar steric, electronic, or conformational properties. nih.govresearchgate.net
Another area for bioisosteric replacement is the core ring system itself, a process often referred to as "scaffold hopping". nih.govchemrxiv.org For instance, the nih.govnih.govnih.govtriazole ring could be replaced with other five-membered heterocycles like isoxazole (B147169) or pyrazole, or the quinazoline portion could be swapped for a related bicyclic system like a quinoline (B57606) or pteridine. researchgate.net These modifications can lead to novel chemical entities with improved properties, such as enhanced potency, better metabolic stability, or a different intellectual property profile. chemrxiv.org The selection of a suitable bioisosteric replacement is a complex task that relies on a subtle balance of electronic, hydrophobic, and steric factors, often guided by both computational analysis and the medicinal chemist's experience. chemrxiv.org
Table 2: Potential Bioisosteric Replacements for the 5-Chloro- nih.govnih.govnih.govtriazolo[1,5-a]quinazoline Scaffold
Future Perspectives and Emerging Research Directions for 5 Chloro 1 2 3 Triazolo 1,5 a Quinazoline
Development of Novel and Efficient Synthetic Routes
The synthesis of the nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazoline core has been approached through various methods, which could be adapted and optimized for the 5-chloro derivative. A recent comprehensive review highlights that synthetic strategies can be broadly categorized based on the starting materials. nih.gov These include methods starting with pre-formed quinoline (B57606) or triazole units, and those where both ring systems are constructed in situ. nih.gov
Key approaches that could be explored for the synthesis of 5-Chloro- nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazoline and its analogs include:
1,3-Dipolar Cycloaddition: This is a cornerstone for triazole synthesis. tandfonline.com A potential route involves the reaction of an appropriately substituted 2-azidobenzoyl chloride with a suitable active methylene (B1212753) compound. nih.gov The challenge lies in the synthesis and stability of the chlorinated azide (B81097) precursor.
Tandem Reactions: Copper-catalyzed tandem reactions, for instance between N-(2-haloaryl)propiolamides and sodium azide, have proven effective for creating similar fused systems like nih.govresearchgate.netnih.govtriazolo[1,5-a]quinoxalin-4(5H)-ones. nih.gov Adapting this methodology by starting with a dichlorinated phenyl propiolamide (B17871) could provide a direct and efficient route.
Intramolecular Cyclization: Strategies involving intramolecular C-N bond formation, such as Ullmann-type coupling, are also promising. nih.gov A synthetic plan could involve the initial formation of a substituted triazole linked to a chlorinated benzene (B151609) ring, followed by a base- or metal-catalyzed cyclization to form the quinazoline (B50416) portion of the molecule.
Organocatalytic Methods: Recent advances have demonstrated the use of organocatalysts for the synthesis of fused nih.govresearchgate.netnih.govtriazolo[1,5-a]quinolines. researchgate.net These metal-free conditions are attractive for producing compounds with fewer toxic metal impurities, a significant advantage in pharmaceutical development. nih.govresearchgate.net
Future work should focus on developing a modular and high-yielding synthesis that allows for the easy introduction of diverse substituents on the triazole and quinazoline rings to build a chemical library for biological screening.
Identification of Undiscovered Biological Targets and Pathways
The nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazoline scaffold has been associated with several biological targets, suggesting promising avenues of investigation for the 5-chloro derivative. Research has shown that compounds with this core structure can interact with:
Receptor Tyrosine Kinases (RTKs): The quinazoline core is a well-established pharmacophore for kinase inhibitors, with several approved drugs targeting the epidermal growth factor receptor (EGFR). nih.gov More recently, quinazoline-1,2,3-triazole hybrids have been identified as inhibitors of MET and PDGFRA kinases, which are implicated in cancer progression. nih.govnih.gov The 5-chloro substitution could potentially enhance binding affinity or alter the selectivity profile against a panel of oncogenic kinases.
GABA-A and Adenosine (B11128) Receptors: Studies on substituted 1,2,3-triazolo[1,5-a]quinazolines have reported binding affinity for benzodiazepine (B76468) (a modulator of GABA-A receptors) and A1 adenosine receptors. nih.govnih.gov While the affinities were moderate, these findings provide a starting point for exploring the potential of 5-Chloro- nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazoline as a modulator of neurotransmission. nih.gov
Antimicrobial Targets: The broader class of quinazolines and triazoles has demonstrated significant antimicrobial activity. tandfonline.comacs.orgrsc.org Future research could involve screening 5-Chloro- nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazoline against a panel of pathogenic bacteria and fungi to identify potential anti-infective properties. acs.orgrsc.org
A logical next step would be to perform broad phenotypic screening to identify unexpected cellular effects, followed by target deconvolution techniques such as affinity chromatography or chemoproteomics to pinpoint novel protein binders.
Integration of Advanced Computational Methodologies for Drug Discovery
Computer-aided drug design (CADD) is an indispensable tool for accelerating drug discovery and can be pivotal in exploring the potential of 5-Chloro- nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazoline. jscimedcentral.comjscimedcentral.comresearchgate.net The integration of computational methods can guide the entire discovery pipeline, from hit identification to lead optimization. nih.gov
Future computational efforts should include:
Molecular Docking: Once potential biological targets are identified (e.g., kinases, G-protein coupled receptors), molecular docking can be used to predict the binding mode and affinity of 5-Chloro- nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazoline. jscimedcentral.com This will help prioritize which protein targets to pursue experimentally and provide a structural basis for designing improved analogs.
Quantitative Structure-Activity Relationship (QSAR): As a library of analogs is synthesized and tested, 2D and 3D-QSAR models can be developed. jscimedcentral.com These models correlate structural features with biological activity, enabling the prediction of the activity of yet-unsynthesized compounds and guiding the design of more potent molecules. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of binding interactions over time. researchgate.net This can help refine docking poses and understand the energetic contributions of different parts of the molecule to the binding affinity.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties is crucial for early-stage drug development. researchgate.net These models can flag potential liabilities, such as poor solubility or predicted toxicity, allowing for chemical modifications to mitigate these issues before significant resources are invested.
By combining these computational approaches, researchers can build a comprehensive in silico profile of 5-Chloro- nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazoline and its derivatives, making the subsequent experimental work more targeted and efficient. nih.gov
Design and Synthesis of Highly Selective and Potent Analogs
The ultimate goal of a medicinal chemistry campaign is to develop analogs with high potency and selectivity for a specific biological target, thereby maximizing therapeutic efficacy and minimizing off-target side effects. For 5-Chloro- nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazoline, structure-activity relationship (SAR) studies will be paramount. researchgate.net
Key areas for analog design and synthesis include:
Modification of the Triazole Ring: The triazole ring often plays a critical role in drug-target interactions. nih.gov Introducing different substituents at the 3-position of the triazole could significantly impact biological activity, as seen in related series where phenyl or ethoxycarbonyl groups were evaluated. nih.gov
Substitution on the Quinazoline Core: The 5-chloro group is a key feature of the starting compound. Its electronic and steric properties can be systematically compared with other halogens (F, Br, I) or small alkyl/alkoxy groups at the same position. Further substitutions at other available positions on the quinazoline ring (e.g., positions 7, 8, or 9) could modulate activity and selectivity, a common strategy in the development of quinazoline-based kinase inhibitors. nih.gov
Scaffold Hopping: While maintaining the core triazolo-quinazoline structure, replacing parts of the scaffold with bioisosteric groups could lead to novel chemical matter with improved properties. For example, exploring the isomeric nih.govresearchgate.netacs.orgtriazolo[4,3-a]quinazolin-5-ones could yield compounds with different biological profiles. oup.com
The data gathered from these synthetic efforts will build a detailed SAR map, guiding the rational design of second-generation compounds with optimized potency, selectivity, and drug-like properties.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline?
The synthesis typically involves cyclization reactions using azide intermediates or tandem condensation protocols. For example, a gram-scale synthesis of related triazoloquinazolines employs N-alkylation of quinazoline precursors followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC). Reaction conditions (e.g., glacial acetic acid or propanol-2 with catalytic acid) and nitrogen atmosphere are critical for optimizing yields . Characterization relies on NMR, LC-MS, and elemental analysis to confirm structural integrity .
Q. How is the purity and structural identity of synthesized 5-Chloro-triazoloquinazoline validated?
Researchers use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR to verify substituent positions and ring fusion (e.g., δ 7.92 ppm for aromatic protons in triazoloquinazolines) .
- LC-MS to confirm molecular ion peaks (e.g., m/z = 321 [M+1] for isopropyl derivatives) .
- Elemental analysis to validate C/H/N ratios (e.g., ±0.3% deviation from theoretical values) .
Q. What preliminary assays are used to evaluate the bioactivity of 5-Chloro-triazoloquinazoline derivatives?
Initial screening includes:
- Antimicrobial testing : Disk diffusion or microdilution assays against gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
- Anticancer profiling : NCI-60 cell line panels at 10 µM, measuring growth inhibition (GP%) across leukemia, lung, and renal cancers. Inactive compounds show GP >80% .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization steps in triazoloquinazoline synthesis?
Cyclization likely proceeds via intramolecular nucleophilic attack of azide intermediates on electrophilic carbons, forming the triazole ring. Experimental evidence (e.g., isolation of azide intermediates and kinetic studies) supports a stepwise pathway over concerted mechanisms. Solvent polarity and acid catalysis are critical for stabilizing transition states .
Q. How do structural modifications influence the anticancer activity of 5-Chloro-triazoloquinazoline derivatives?
Key findings from structure-activity relationship (SAR) studies :
- Electron-withdrawing groups (e.g., Cl at position 5) enhance metabolic stability but may reduce solubility .
- Fused heterocycles (e.g., thieno-triazolopyrimidines) show superior activity over quinazoline analogs due to improved π-π stacking with biological targets (e.g., GP = 81.85% for renal cancer UO-31 vs. GP >100% for quinazolines) .
- Substituent positioning : Para-substituted aryl groups at position 2 improve binding affinity to enzymes like BACE1 or tyrosine kinases .
Q. What computational methods are used to predict the reactivity of 5-Chloro-triazoloquinazoline in drug design?
- DFT/TDDFT calculations model electronic transitions and π-π stacking interactions with biological targets (e.g., fluorescence quenching mechanisms in nitroaromatic sensing) .
- Molecular docking evaluates binding modes to receptors (e.g., adenosine A3 or HER2 kinases), guiding rational derivatization .
Q. How can contradictions in bioactivity data between triazoloquinazolines and thieno-triazolopyrimidines be resolved?
Discrepancies arise from differences in cellular uptake and target specificity . For example:
- Thieno-fused analogs exhibit higher lipophilicity, enhancing membrane permeability .
- Bioisosteric replacement of quinazoline with pyrimidine improves hydrogen bonding with active sites .
- Experimental validation via competitive binding assays and crystallography is recommended to clarify target engagement .
Methodological Considerations
- Synthetic Optimization : Use high-throughput screening to identify ideal solvents (e.g., DMF for azide cyclization) and catalysts (e.g., CuI for CuAAC) .
- Bioactivity Analysis : Employ dose-response curves (IC50) and statistical tests (p < 0.05) to distinguish true activity from background noise .
- Data Reproducibility : Replicate key findings (e.g., gram-scale synthesis) with strict control of reaction parameters (temperature, atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
